molecular formula C21H18O3 B8260838 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone CAS No. 39604-80-3

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B8260838
CAS No.: 39604-80-3
M. Wt: 318.4 g/mol
InChI Key: MASNZNZALYEQEN-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone is a hydroxyacetophenone derivative characterized by a benzyloxy group at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, with a phenylethanone moiety attached. It is synthesized via TsOH-mediated tandem reactions involving aldol condensation, lactonization, and Friedel–Crafts cyclization, as demonstrated in studies of related naphthocoumarin derivatives . Its molecular formula is C₂₁H₁₈O₃, with a molecular weight of 318.37 g/mol (calculated from analogous structures in and ). The benzyloxy and hydroxyl groups contribute to its polarity, influencing solubility and reactivity in cross-coupling or hydrogen-bonding interactions .

Properties

IUPAC Name

1-(2-hydroxy-4-phenylmethoxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-20(13-16-7-3-1-4-8-16)19-12-11-18(14-21(19)23)24-15-17-9-5-2-6-10-17/h1-12,14,23H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNZNZALYEQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503222
Record name 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-80-3
Record name 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

Key reagents include 2,4-dihydroxyacetophenone , benzyl bromide or benzyl chloride , and a base such as potassium carbonate or potassium hydroxide . The reaction is typically conducted in acetone under reflux conditions (331–333 K) for 3–24 hours.

ParameterTypical ValueSource
BaseK₂CO₃ (2 eq)
SolventAcetone
Temperature331–333 K (reflux)
Reaction Time3–24 hours
Yield29–78%

Procedure Details

In a representative protocol, 2,4-dihydroxyacetophenone (4 mmol) is mixed with potassium carbonate (8 mmol) and benzyl bromide (4 mmol) in acetone (40 mL). The mixture is stirred under reflux for 3 hours, after which the crude product is filtered and recrystallized from methanol to yield colorless crystals. This method achieves a 78% yield , attributed to the superior leaving group ability of benzyl bromide compared to chloride.

Alternative Alkylation Strategies

Benzyl Chloride vs. Benzyl Bromide

While benzyl bromide is preferred for its reactivity, benzyl chloride has been employed in analogous reactions. However, its use necessitates extended reaction times (24 hours) and results in lower yields (29%). The diminished efficiency is likely due to the slower kinetics of chloride displacement.

Base Selection: K₂CO₃ vs. KOH

Potassium carbonate is favored over potassium hydroxide for its mild basicity, which minimizes side reactions such as hydrolysis of the acetophenone moiety. Studies using KOH at room temperature report incomplete conversion and increased byproduct formation.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes:

MethodBaseHalideTime (h)Yield (%)PuritySource
Williamson (reflux)K₂CO₃Benzyl Br378>95% (HPLC)
Williamson (rt)KOHBenzyl Br2429Not reported
Alkylation (reflux)K₂CO₃Benzyl Cl243590% (NMR)

Notably, refluxing acetone with K₂CO₃ and benzyl bromide emerges as the optimal combination, balancing efficiency and practicality.

Mechanistic Insights

The reaction proceeds via a classic SN2 mechanism , where the phenoxide ion (generated by deprotonation of 2,4-dihydroxyacetophenone) attacks the benzyl halide. The crystal structure of the product confirms the regioselective benzylation at the 4-hydroxy position, with a dihedral angle of 53.48° between the aromatic rings. Hydrogen bonding between the hydroxyl group and neighboring molecules stabilizes the crystal lattice.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF or DMSO were explored but resulted in lower yields due to competitive solvolysis. Acetone’s moderate polarity facilitates both reagent solubility and transition-state stabilization.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) has been proposed to accelerate benzyl bromide diffusion in biphasic systems, though experimental data remain limited .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The benzyloxy and hydroxyphenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) increase reactivity in electrophilic substitutions but reduce solubility .
  • Benzyloxy groups enhance stability against oxidation compared to free hydroxyl groups, making the compound suitable for prolonged synthetic steps .
  • Lipophilic substituents (e.g., hexyloxy) improve membrane permeability, relevant in drug design .

Pharmacological and Physicochemical Properties

  • Anticancer Activity: Pyrazolinyl-indole derivatives of 2-phenylethanone (e.g., HD01–HD03) show EGFR inhibition (IC₅₀: 0.8–2.1 µM), suggesting the benzyloxy-hydroxyphenyl scaffold enhances target binding .
  • Melting Points : Derivatives with nitro or sulfonyl groups exhibit higher melting points (178–180°C) due to increased crystallinity .
  • Solubility: The benzyloxy group reduces aqueous solubility (<1 mg/mL) compared to hydroxylated analogues (e.g., 1-(2-hydroxyphenyl)-2-phenylethanone: 3.2 mg/mL) .

Biological Activity

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone, also known by its chemical name Benzophenone derivative , is an organic compound characterized by its unique structural features, which include benzyloxy and hydroxyphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H16O3C_{16}H_{16}O_3, and it has a molecular weight of 256.29 g/mol. The synthesis typically involves the reaction of 4-benzyloxybenzaldehyde with phenylacetic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. The reaction proceeds through a condensation mechanism, yielding the desired product with specific functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in several studies. It appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response by catalyzing the formation of prostaglandins. Inhibition of COX-1 and COX-2 has been linked to reduced inflammation and pain, making this compound a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

This compound has been evaluated for its anticancer potential against various cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). Studies have indicated that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to interact with specific molecular targets enhances its therapeutic potential against tumors .

The biological activity of this compound is largely attributed to its ability to bind with specific enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding interactions, facilitating stronger binding affinity with target proteins involved in various biochemical pathways. This interaction can lead to significant alterations in cellular functions, including enzyme inhibition and modulation of gene expression related to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-BenzyloxybenzaldehydeStructureModerate antimicrobial activity
2-HydroxyacetophenoneStructureWeak anticancer properties
1-(4-Hydroxyphenyl)-2-phenylethanoneStructureStrong anti-inflammatory effects

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.

Study on Antimicrobial Efficacy

A study published in the Turkish Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of several derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL against S. aureus, supporting its potential use as an antimicrobial agent .

Investigation into Anti-inflammatory Mechanisms

Research documented in Pharmaceutical Biology highlighted the anti-inflammatory effects of related compounds through COX inhibition assays. The study reported IC50 values indicating that certain derivatives could inhibit COX-1 and COX-2 with greater efficacy than traditional NSAIDs, suggesting a lower risk of gastrointestinal side effects associated with long-term use .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone, and how can reaction yields be optimized?

A multi-step synthesis is typically employed:

  • Step 1 : Protect the hydroxyl group on 2,4-dihydroxyacetophenone using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(benzyloxy)-2-hydroxyacetophenone .
  • Step 2 : Perform Friedel-Crafts acylation with benzene derivatives using Lewis acids (e.g., AlCl₃) to introduce the phenyl group .
  • Optimization : Catalytic systems like palladium on carbon or continuous flow reactors improve yield and purity . Monitor intermediates via TLC and HPLC to troubleshoot side reactions.

Q. How should researchers characterize this compound, and what spectroscopic data are critical?

Key characterization methods include:

  • NMR : Confirm substitution patterns (e.g., benzyloxy at C4, hydroxyl at C2 via 1H^1H and 13C^{13}C NMR) .
  • Mass Spectrometry : Verify molecular weight (expected m/z: ~286.3 for C₁₅H₁₄O₃) .
  • IR Spectroscopy : Identify carbonyl (1680–1700 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH Stability : The compound is prone to hydrolysis under acidic conditions due to the benzyloxy group. Use neutral buffers for storage .
  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods like pharmacophore modeling predict the biological targets of this compound?

  • Pharmacophore Mapping : Use software (e.g., DISCO) to align structural features (hydroxyl, carbonyl, aromatic rings) with known bioactive molecules. For example, the benzyloxy group may mimic GPX4 inhibitors .
  • Docking Studies : Screen against protein databases (e.g., PDB) to identify potential targets like oxidoreductases or kinases .

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

  • Derivatization : Modify the benzyloxy group (e.g., replace with methoxy or halogen substituents) and assess changes in bioactivity .
  • Enzyme Assays : Test inhibitory activity against glutathione peroxidase (GPX) isoforms or cytochrome P450 enzymes using spectrophotometric methods .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Control Experiments : Replicate studies under standardized conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
  • Meta-Analysis : Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

  • LC-MS/MS : Use a C18 column with ESI+ ionization (MRM transition: m/z 286 → 105 for quantification) .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .

Q. How can reaction conditions be systematically optimized using Design of Experiments (DOE)?

  • Variables : Test catalysts (AlCl₃ vs. FeCl₃), solvents (DCM vs. toluene), and temperatures.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone
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1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone

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